Ortho- vs. Para-Substituted Benzenesulfonamide CA Inhibitory Potency: A Class-Level Quantitative Trend
Within the benzenesulfonamide carbonic anhydrase inhibitor class, the 2-substituted (ortho) scaffold consistently yields weaker inhibition than the 4-substituted (para) scaffold. A systematic crystallographic and enzyme inhibition study demonstrated that 2-substituted and 2,4-disubstituted benzenesulfonamides act as weaker CA inhibitors compared to 4-substituted derivatives, attributable to suboptimal positioning of the sulfonamide zinc-binding group within the active site [1]. While direct IC50 data for the target compound is unavailable in the public domain, this well-established regioisomeric SAR trend indicates that 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide will exhibit a distinct potency and selectivity profile compared to any para-substituted imidazolylmethyl analog, making it a valuable negative-control or selectivity-probe scaffold in CA inhibitor programs.
| Evidence Dimension | CA inhibitory potency (class-level trend) |
|---|---|
| Target Compound Data | Not publicly available (2-substituted benzenesulfonamide, predicted weaker inhibition based on class SAR) |
| Comparator Or Baseline | 4-substituted benzenesulfonamides (class-wide: consistently more potent CA inhibitors in crystallographic and enzymatic studies) |
| Quantified Difference | Qualitative: 2-substituted derivatives < 4-substituted derivatives in CA inhibition potency across multiple chemotypes |
| Conditions | Human carbonic anhydrase isoforms; X-ray crystallography and stopped-flow CO2 hydration assays |
Why This Matters
This regioisomeric SAR trend establishes the compound as an essential tool for probing steric tolerance within the CA active site, a role that cannot be fulfilled by the more potent but differently positioned 4-substituted isomers.
- [1] Khalid, M. et al. (2016) '4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies', Journal of Medicinal Chemistry, 59(2), pp. 570–582. doi: 10.1021/acs.jmedchem.5b00807. View Source
